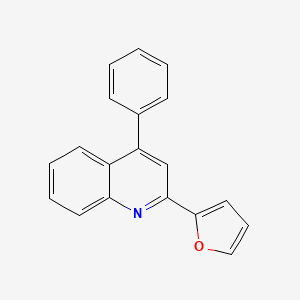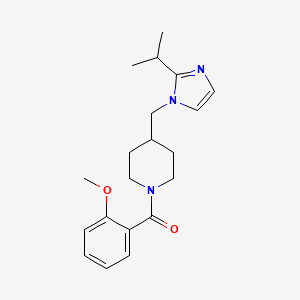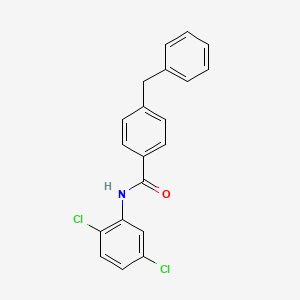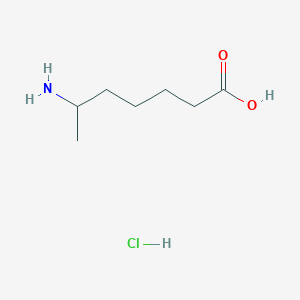
2-(Furan-2-yl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4-phenylquinoline is a heterocyclic aromatic compound that combines the structural features of both furan and quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(Furan-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and furan-2-carbaldehyde as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the quinoline ring system.
Another method involves the Pfitzinger reaction, where isatin and furan-2-carbaldehyde are used as starting materials. This reaction is also carried out under basic conditions, often using sodium hydroxide in an aqueous medium. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoline derivative.
Chemical Reactions Analysis
2-(Furan-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its potential biological activities, it is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-phenylquinoline involves its interaction with various molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. For its anticancer activity, it may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-(Furan-2-yl)-4-phenylquinoline can be compared with other similar compounds, such as:
2-(Furan-2-yl)-4-methylquinoline: This compound has a methyl group instead of a phenyl group, which may result in different biological activities and chemical reactivity.
2-(Furan-2-yl)-4-chloroquinoline: The presence of a chlorine atom can enhance the compound’s electrophilic substitution reactions and potentially increase its antimicrobial activity.
2-(Furan-2-yl)-4-phenoxyquinoline: The phenoxy group can introduce different steric and electronic effects, influencing the compound’s overall reactivity and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHMFXGXKGQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2795188.png)
![N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2795190.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)
![2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile](/img/structure/B2795195.png)
![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)
![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)
![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B2795206.png)
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)


